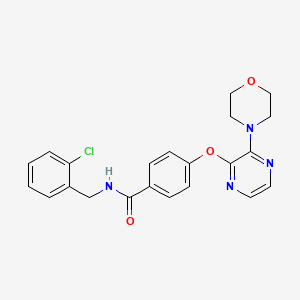![molecular formula C20H14N2O3S B2755590 3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one CAS No. 852696-59-4](/img/structure/B2755590.png)
3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . For instance, a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .
Molecular Structure Analysis
The molecular structure of these compounds was established on the basis of physicochemical, elemental analysis, and spectral data .
Chemical Reactions Analysis
Chemical reactions of 3-(bromoacetyl)coumarins have been described as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Physical And Chemical Properties Analysis
For example, the compound 3-[2-{5-(1-(3-Benzoylphenyl)ethyl)-1,3,4-oxadiazol-2-ylthio}acetyl]-2H-chromen-2-one has a melting point of 170–172°C .
Aplicaciones Científicas De Investigación
Photochemical Synthesis Applications
The photochemical synthesis of tricyclic compounds, such as 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, through photoinduced intramolecular coupling highlights a notable application of chromen-2-one derivatives. This process, exemplifying an intramolecular Paterno-Buchi reaction, showcases the potential for creating complex molecular architectures from simpler chromenone precursors under photochemical conditions (Jindal et al., 2014).
Biological Activity Studies
Chromone-based Schiff bases, including variants of 3-formyl chromone Schiff bases, have been synthesized and characterized, with studies revealing their antimicrobial activity and potential as antioxidant agents. This underscores the broad spectrum of biological applications for chromone derivatives, ranging from microbial inhibition to antioxidant activity, thereby highlighting their therapeutic potential (Kavitha & Reddy, 2016).
Chemical Synthesis and Antibacterial Activity
Thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives represent another facet of scientific research, focusing on chemical synthesis with subsequent antibacterial activity analysis. These compounds, synthesized through a series of reactions starting from chromen-4-yl-acetic acid methyl ester, illustrate the chemical versatility of chromone derivatives and their potential in developing new antibacterial agents (Čačić et al., 2009).
Antimicrobial and Cytotoxic Activity
Coumarin hybrid thiosemicarbazone derivatives synthesized via a one-pot, multi-component protocol have shown promising antimicrobial activities. This demonstrates the utility of chromen-2-one derivatives in creating compounds with significant biological activities, potentially leading to new therapeutic agents (Vekariya et al., 2017).
Chemosensing Properties and Pharmacological Potential
Research into the chemosensing properties of coumarin derivatives, including their antimicrobial, antioxidant, and anti-inflammatory activities, suggests the vast pharmacological potential of these compounds. These studies not only reveal the inherent biological activity of chromen-2-one derivatives but also their applicability in chemosensing, further broadening their scientific and practical applications (Al-Hazmy et al., 2022).
Mecanismo De Acción
Target of Action
It’s known that quinoxalin-2(1h)-ones, a core structure in this compound, have diverse biological activities
Mode of Action
Quinoxalin-2(1h)-ones are known to interact with their targets via c–h bond activation . This interaction leads to various functionalization reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Biochemical Pathways
The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may influence multiple pathways
Pharmacokinetics
The compound is soluble in dmf and dmso, which suggests it may have good bioavailability . The compound’s pKa is predicted to be around 9 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Given the diverse biological activities of quinoxalin-2(1H)-ones , it’s likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Its stability under standard storage conditions (2-8°c) suggests that it may be relatively stable under a range of environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-19(22-16-8-4-3-7-15(16)21-12)26-11-17(23)14-10-13-6-2-5-9-18(13)25-20(14)24/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJJXXKLUQMGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)
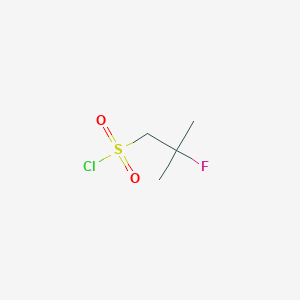
![1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2755512.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2755514.png)

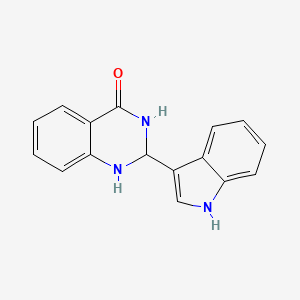
![benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether](/img/structure/B2755520.png)
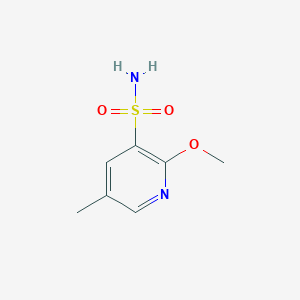
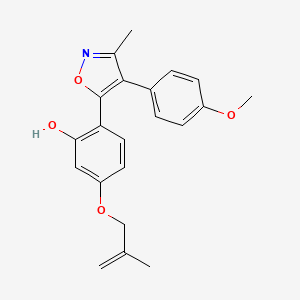
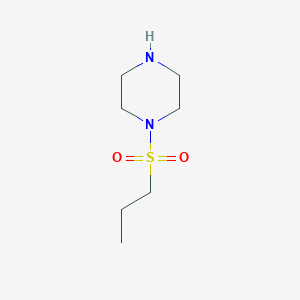
![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)
